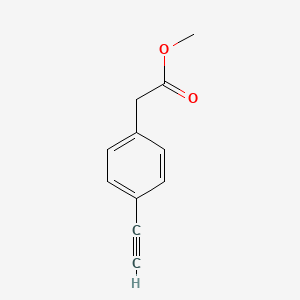

4-Ethynyl-benzeneacetic acid Methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4-ethynylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREQRTIHRUYCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154498-13-2 | |

| Record name | methyl 2-(4-ethynylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sonogashira Coupling

The most common method to introduce the ethynyl group at the para position of the benzene ring is through a Sonogashira cross-coupling reaction . This involves coupling a halogenated methyl ester (e.g., methyl 4-iodobenzoate) with a terminal alkyne (e.g., trimethylsilylacetylene), followed by deprotection to yield the ethynyl group.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Halogenated ester preparation | Methyl 4-iodobenzoate or methyl 4-bromobenzoate | Starting material for coupling |

| Coupling agent | Pd(PPh3)2Cl2 or Pd(PPh3)4, CuI catalyst | Catalyzes cross-coupling |

| Alkyne | Trimethylsilylacetylene or acetylene | Provides ethynyl group |

| Base | Triethylamine or diisopropylamine | Deprotonates alkyne for coupling |

| Solvent | Tetrahydrofuran (THF) or DMF | Medium for reaction |

| Temperature | Room temperature to reflux | Optimized for yield |

| Deprotection | K2CO3 in methanol or fluoride source | Removes TMS group to yield terminal alkyne |

The reaction proceeds with high regioselectivity to afford methyl 4-ethynylbenzoate in good yield.

Alternative Methods

Other methods include palladium-catalyzed vinylation followed by halogenation and subsequent ethynylation, but Sonogashira coupling remains the most efficient and widely used method.

Representative Preparation Procedure (Literature Example)

A typical preparation involves the following:

Esterification : 4-iodobenzoic acid is refluxed with methanol and sulfuric acid to form methyl 4-iodobenzoate.

Sonogashira Coupling : Methyl 4-iodobenzoate is reacted with trimethylsilylacetylene in the presence of Pd(PPh3)2Cl2 and CuI catalysts in THF and triethylamine at reflux.

Deprotection : The trimethylsilyl group is removed using potassium carbonate in methanol to yield methyl 4-ethynylbenzoate.

Purification : The product is purified by column chromatography or recrystallization.

Comparative Data Table of Key Reaction Parameters

| Step | Catalyst(s) | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | H2SO4 (conc.) | Methanol | Reflux (~65 °C) | 85–95 | Acid-catalyzed Fischer esterification |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | THF, Triethylamine | RT to reflux | 70–90 | Air/moisture sensitive |

| Deprotection | K2CO3 | Methanol | RT | 90–95 | Mild conditions |

Research Findings and Optimization

Catalyst loading : Lower catalyst loadings of palladium and copper can reduce cost but may require longer reaction times.

Solvent choice : THF and DMF are commonly used; DMF can improve solubility but may complicate purification.

Base selection : Triethylamine is standard; stronger bases may lead to side reactions.

Temperature control : Elevated temperatures speed up coupling but can increase by-products.

Purification : Column chromatography on silica gel is typical; recrystallization is preferred for scale-up.

Industrial Scale Considerations

The esterification and Sonogashira coupling steps are scalable with appropriate inert atmosphere control.

Use of palladium catalysts requires recovery and recycling strategies to reduce metal waste.

Avoidance of toxic or environmentally harmful reagents is prioritized.

Reaction conditions are optimized to minimize side products and maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-benzeneacetic acid Methyl ester undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Ethynylbenzoic acid.

Reduction: 4-Ethynyl-benzeneacetic acid.

Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

- This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. Its role as a precursor allows for the development of more complex molecules with therapeutic potential.

- Hepatocyte Nuclear Factor Modulators :

Industrial Applications

-

Organic Synthesis :

- Methyl 4-ethynylbenzoate is utilized in organic synthesis for the production of various esters and ketones. Its unique ethynyl group provides reactivity that can be exploited in multiple synthetic pathways.

- Catalysis :

Case Study 1: Synthesis of Novel Antidiabetic Agents

A study explored the use of this compound as a building block for synthesizing new antidiabetic compounds. The derivatives showed promising activity against key metabolic enzymes involved in glucose regulation, highlighting its pharmaceutical relevance.

Case Study 2: Biodiesel Production

Research indicated that using catalysts derived from compounds like methyl 4-ethynylbenzoate significantly improved the yield of biodiesel from various feedstocks. Under optimized conditions, yields exceeded 90%, demonstrating its efficacy in industrial applications .

Mechanism of Action

The mechanism of action of 4-Ethynyl-benzeneacetic acid Methyl ester involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions and transformations can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Compounds

Key Observations:

Substituent Effects :

- The ethynyl group in this compound distinguishes it from analogs with halogens (e.g., iodine in ), alkoxy groups (e.g., benzyloxy in ), or keto functionalities (e.g., ). This group facilitates click chemistry applications, such as Huisgen cycloadditions .

- Methoxy and benzyloxy groups enhance solubility in organic solvents but reduce electrophilicity compared to the ethynyl group .

Molecular Weight Trends :

Notable Contrasts:

- Reactivity : The ethynyl group in this compound offers superior reactivity in cycloaddition reactions compared to the inert benzyloxy group in or the stable methoxy group in .

- Thermal Stability : Benzyloxy-substituted esters (e.g., ) exhibit higher thermal stability than ethynyl-substituted derivatives, which may decompose under prolonged heating.

Critical Notes on Contradictory Evidence

- Halogenated Analogs : While iodine-substituted derivatives (e.g., ) are stable, chlorinated analogs like 4,4'-dichlorobenzilate (CAS: 510-15-6) are highly toxic and regulated as pesticides, highlighting the importance of substituent choice in safety profiles .

- Synthetic Routes: The synthesis of this compound typically involves Sonogashira coupling, whereas other esters (e.g., ) are synthesized via nucleophilic acyl substitution.

Biological Activity

4-Ethynyl-benzeneacetic acid methyl ester (CAS number 154498-13-2) is an organic compound recognized for its unique structural features, which include an ethynyl group and a methyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₂O₂. It appears as a colorless to pale yellow liquid and exhibits distinct aromatic properties. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Preliminary studies suggest that this compound may inhibit COX activity, thereby reducing the production of pro-inflammatory mediators. Additionally, the ethynyl group can participate in π-π interactions with aromatic systems, enhancing binding affinity to biological targets.

Anti-Inflammatory and Analgesic Properties

Research has indicated that this compound exhibits notable anti-inflammatory and analgesic effects. A study conducted by researchers demonstrated that derivatives of this compound significantly inhibited the activity of COX enzymes in vitro, suggesting potential applications in managing pain and inflammation.

In Vitro Studies

In vitro assays have shown that this compound can modulate cell signaling pathways associated with inflammation. For instance, it has been observed to affect the expression of cytokines involved in inflammatory responses .

Case Studies

- Study on Inhibitory Effects : A study evaluated the inhibitory effects of various derivatives of this compound on COX-1 and COX-2 enzymes. Results indicated that certain derivatives exhibited a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cell Viability Assays : Another study assessed the cytotoxicity of this compound in different cell lines. The results showed that at lower concentrations, the compound did not significantly affect cell viability, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 4-ethynylbenzoate | Ester | Pharmaceutical intermediate | Moderate anti-inflammatory effects |

| Ethynylbenzoic Acid | Carboxylic Acid | Lacks methyl ester functionality | Limited activity |

| Phenylacetylene | Alkyne | Simple structure without acetic acid moiety | Minimal biological activity |

| This compound | Ester | Combination of ethynyl and acetic functionalities | Notable anti-inflammatory effects |

Future Directions

Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for developing this compound into a viable therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-benzeneacetic Acid Methyl Ester, and how can reaction conditions be optimized?

The synthesis of methyl ester derivatives typically involves esterification or transesterification reactions. For this compound, a plausible route is the acid-catalyzed esterification of 4-Ethynyl-benzeneacetic acid with methanol. Key parameters include:

- Catalyst selection : Sulfuric acid or BF₃-methanol complexes are common for transesterification (e.g., biodiesel FAMEs synthesis) .

- Temperature optimization : Reaction yields improve at elevated temperatures (60–80°C), but excessive heat may degrade sensitive ethynyl groups.

- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures can isolate the product . Validation via kinetic modeling (e.g., two-step reaction simulations for FAMEs) ensures optimal conditions .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage and ethynyl group presence. For example, the methyl ester proton typically resonates at δ 3.6–3.8 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀O₂ at m/z 190.26) .

- Gas chromatography (GC) : Use polar columns like SP™-2560 for resolving methyl esters, with flame ionization detection (FID) for purity quantification .

Q. How can researchers differentiate between cis/trans or regioisomeric byproducts during synthesis?

Advanced GC or HPLC methods are critical:

- GC with cyanosilicone columns (e.g., SP™-2560) separates cis/trans isomers based on polarity differences .

- Reverse-phase HPLC (C18 columns) with UV detection at 210 nm resolves regioisomers, as demonstrated for fatty acid methyl esters .

Advanced Research Questions

Q. How can kinetic modeling improve the yield and scalability of this compound synthesis?

- Two-step kinetic models : Adapt methodologies from biodiesel production, where rate constants for esterification and transesterification are derived experimentally. For example, pseudo-first-order kinetics can model acid-catalyzed esterification .

- Parameter optimization : Use Arrhenius equations to correlate temperature with reaction rates. Experimental validation via Table 2 in shows <5% deviation between simulated and actual yields.

Q. What strategies resolve contradictions in reported reaction yields across studies?

- Systematic DOE (Design of Experiments) : Construct a matrix varying catalyst concentration, temperature, and solvent ratios (e.g., Table 1 in for corn oil methyl ester).

- Sensitivity analysis : Identify critical variables (e.g., water content in methanol) that disproportionately affect yield .

- Cross-validation : Compare results with analogous compounds, such as 2-phenylacetoacetate methyl ester synthesis, where impurities from incomplete esterification reduce yields .

Q. How does the ethynyl group influence the compound’s stability under storage or reaction conditions?

- Accelerated stability studies : Store samples at 25°C, 40°C, and 60°C, monitoring degradation via GC-MS. Ethynyl groups may undergo oxidation; antioxidants like BHT can mitigate this .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., boiling point prediction for analogs: ~271°C ).

Q. What advanced methodologies enable the study of reaction mechanisms involving this compound?

- Isotopic labeling : Use deuterated methanol (CD₃OD) in esterification to track proton transfer steps via ¹H NMR .

- Computational chemistry : DFT calculations (e.g., Gaussian 09) model transition states for acid-catalyzed esterification, identifying energy barriers for ethynyl group participation .

Methodological Notes

- GC Column Selection : For high-resolution FAME analysis, SP™-2560 (75 m × 0.25 mm ID) is recommended, with a temperature ramp of 50°C to 240°C at 4°C/min .

- Synthetic Caution : Ethynyl groups are prone to side reactions (e.g., Glaser coupling). Use inert atmospheres (N₂/Ar) and minimize exposure to light .

- Data Validation : Cross-check NMR assignments with databases (e.g., NIST Chemistry WebBook ) to avoid misidentification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.